P21d hydrochloride is a chemical compound that belongs to the class of hydroxamic acids, known for their diverse applications in medicinal chemistry and biochemistry. Hydroxamic acids are characterized by the presence of a hydroxylamine functional group attached to a carbonyl moiety, which imparts unique properties to these compounds, making them valuable in various scientific fields. P21d hydrochloride specifically has garnered attention due to its potential therapeutic applications and its role as an inhibitor in biochemical pathways.
P21d hydrochloride can be synthesized through various chemical methods, primarily focusing on the derivation from simpler hydroxamic acid precursors. These precursors are often obtained from readily available starting materials, which facilitate the synthesis of P21d hydrochloride in laboratory settings. The compound's synthesis is detailed in several patents and scientific articles that explore its chemical properties and applications.
P21d hydrochloride is classified under organic compounds, specifically as a hydroxamic acid derivative. Hydroxamic acids are typically categorized based on their structural features and functional groups, which influence their reactivity and interactions with biological targets.
The synthesis of P21d hydrochloride can be achieved through several methods, including:
The synthesis often includes steps such as protection-deprotection strategies for sensitive functional groups, purification through chromatography techniques, and characterization using spectroscopic methods like nuclear magnetic resonance and mass spectrometry.
P21d hydrochloride features a specific molecular structure that includes a hydroxamic acid moiety. Its structural formula can be represented as:
where and represent hydrocarbon chains or functional groups that influence the compound's properties.
The molecular weight of P21d hydrochloride is approximately 200 g/mol, with specific melting points and solubility characteristics that vary based on substituents attached to the core structure.
P21d hydrochloride participates in various chemical reactions typical of hydroxamic acids:
The reactivity of P21d hydrochloride is influenced by factors such as pH, solvent choice, and temperature. Detailed kinetic studies may be conducted to understand these reactions better.
The mechanism of action for P21d hydrochloride primarily involves its role as an enzyme inhibitor. It may inhibit specific enzymes like histone deacetylases by binding to the active site through its hydroxamic group, thereby preventing substrate access.
Studies have shown that P21d hydrochloride exhibits significant inhibitory activity against certain cancer cell lines, indicating its potential use in cancer therapy.
P21d hydrochloride has several scientific uses:
P21d hydrochloride represents a chemically modified compound of significant yet incompletely characterized biological interest within pharmacological and cancer research domains. Its inclusion in major pharmacological databases like CellMinerCDB—a comprehensive resource integrating cancer cell line pharmacogenomics data to link gene and drug activity signatures—underscores its potential relevance in oncology drug discovery pipelines. However, extensive mechanistic characterization remains lacking, positioning it as an emerging candidate for focused molecular interrogation rather than a therapeutically deployed agent. This section delineates the current molecular understanding, critical knowledge deficits, and theoretical frameworks guiding its investigation.
P21d hydrochloride is cataloged as a distinct chemical entity within the National Cancer Institute's (NCI) drug discovery resources, notably CellMinerCDB. Its hydrochloride salt form implies enhanced solubility or stability compared to its freebase counterpart, a common pharmaceutical modification optimizing compounds for biological testing. Despite its inclusion in major screening databases, detailed molecular descriptors remain sparse. Publicly accessible records indicate significant data gaps concerning its:
Table 1: Available Data on P21d Hydrochloride in CellMinerCDB
| Database/Platform | Status for P21d HCl | Type of Data Potentially Available |
|---|---|---|
| NCI60 | NA | Drug sensitivity, gene expression correlations (historical panel) |
| HTS384 NCI60 | NA | High-throughput screening sensitivity |
| GDSC-MGH-Sanger | NA | Drug sensitivity, genomic features (e.g., mutations, CNV) |
| GDSC1 drugs | NA | Drug sensitivity (Sanger Institute) |
| GDSC2 drugs | NA | Expanded drug sensitivity (Sanger Institute) |
| CCLE-Broad-MIT | NA | Gene expression, mutation, drug sensitivity correlations |
| CTRP-Broad-MIT | NA | Cancer Therapeutic Response Portal sensitivity data |
| NCI-DTP SCLC | NA | Small Cell Lung Cancer specific screen data |
| PRISM-Broad-MIT | NA | Multiplexed screening (barcoded cell lines) |
| NCI60-DTP Almanac | NA | Drug combination screening data |
| NCATS IC50 | Listed | Half-maximal inhibitory concentration (potency metric) |
| NCATS AUC | Listed | Area Under the dose-response Curve (overall effect metric) |
Despite these limitations, the compound's inclusion in such a resource indicates it possesses detectable biological activity (cytostatic or cytotoxic) in in vitro cancer models, prompting its retention for further study. The NCATS IC50 and AUC data points provide foundational quantitative pharmacological parameters essential for benchmarking its activity against other compounds and prioritizing it for deeper mechanistic studies. Its biological significance, therefore, lies primarily in its status as a research probe with potential relevance to oncology, awaiting detailed characterization to uncover its specific cellular targets and therapeutic potential.
The current understanding of P21d hydrochloride is characterized by substantial and fundamental knowledge gaps that impede its progression from a screening "hit" to a mechanistically understood candidate or probe. These gaps span multiple levels:
Table 2: Critical Knowledge Gaps in P21d Hydrochloride Research
| Level of Understanding | Specific Gap | Consequence |
|---|---|---|
| Chemical Identity | Lack of published structure (SMILES, Formula) | Hinders SAR, computational modeling, synthesis optimization |
| Molecular Mechanism | Unknown primary molecular target(s) | Precludes rational design, biomarker identification, understanding MoA |
| Cellular Mechanism | Impact on cell cycle, death, senescence pathways unknown | Unable to predict functional outcomes or therapeutic utility |
| Pharmacogenomics | Lack of defined gene activity signature | Limits ability to identify sensitive cancer types or patient subgroups |
| Pharmacology | No in vivo data (PK/PD, efficacy) | Unknown translational potential beyond cell culture |
Addressing these gaps requires targeted research efforts focused on biochemical target deconvolution, phenotypic characterization in relevant cell models (e.g., measuring effects on p21 protein levels, cell cycle distribution, senescence markers like SA-β-gal), and generating essential chemical data.
Given the compound's name and the established critical role of the p21 protein in cell regulation, theoretical exploration of P21d hydrochloride naturally leans towards frameworks involving p21-associated pathways, while acknowledging the need for empirical validation. Several plausible, non-mutually exclusive theoretical frameworks can guide hypothesis generation and experimental design:
These frameworks provide testable hypotheses. Initial experiments should prioritize determining if P21d hydrochloride treatment alters p21 protein levels (via immunoblotting), phosphorylation status (particularly Ser153), subcellular localization (immunofluorescence), or its interaction with key partners (co-immunoprecipitation). Concurrently, phenotypic assays for cell cycle arrest, senescence (SA-β-gal), and apoptosis are essential to link any p21 modulation to functional outcomes. Only through such focused mechanistic studies can the true nature and potential of P21d hydrochloride be elucidated, moving it beyond an entry in a database towards a biologically characterized tool or candidate.
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 11104-40-8
CAS No.:
CAS No.: 1239908-48-5
CAS No.: 371971-10-7